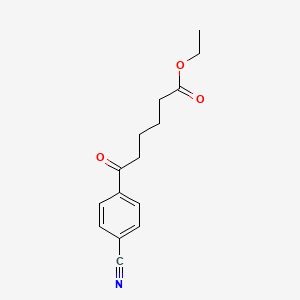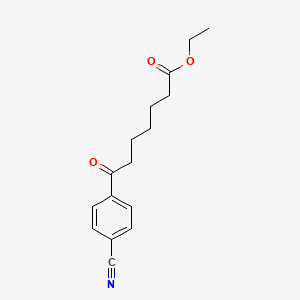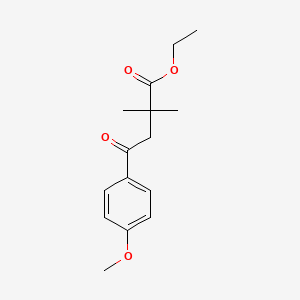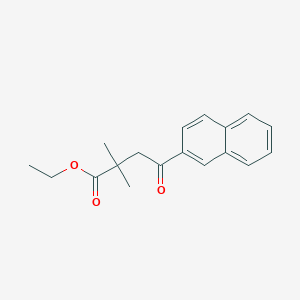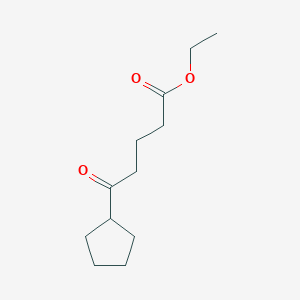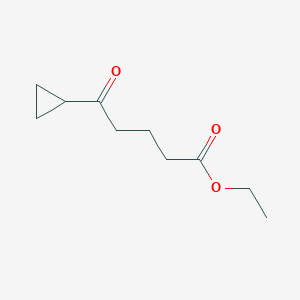
Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate, also known as 4-O-TFPB, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a strong odor and is soluble in water and organic solvents. It is a member of the group of compounds known as trifluoromethylphenylbutyrates (TFMBs) and has been used in a range of research applications, including in organic synthesis, drug discovery, and as a reagent in biochemical experiments.
Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate is a compound that finds application in various chemical synthesis processes due to its reactive functional groups. It has been utilized in the regioselective synthesis of dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives. The compound reacts with 2,6-dimethyl-3,5-diacetyl-pyridine in the presence of NaOC2H5 to yield these derivatives in good yield, showcasing its utility in the construction of complex molecules (Yang et al., 2013). Additionally, its transformation into various derivatives, including acids and amides, has been explored, providing a foundation for the synthesis of fluorinated compounds with potential applications in materials science and pharmaceuticals (Usachev et al., 2007).
Structural Studies and Conformational Analysis
The compound has also been a subject of study in structural chemistry, where its derivatives have been analyzed to understand their preferred conformational states. For instance, the crystal structures of related compounds have been examined to reveal a common pattern for a preferred conformation, highlighting the role of intramolecular interactions in determining molecular geometry (Castañeda et al., 2001). Such studies are crucial for the design of new molecules with desired physical and chemical properties.
Antimicrobial Activity
Moreover, derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. Compounds created through the condensation of Ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate with various hydrazides demonstrated significant antimicrobial properties against a range of bacteria and fungi. This indicates the potential of this compound derivatives as lead compounds for the development of new antimicrobial agents (Sarvaiya et al., 2019).
Catalysis and Enzymatic Reactions
The application of this compound extends into the field of catalysis, particularly in the synthesis of flavor esters such as ethyl butyrate. Research has shown the effectiveness of immobilized Candida rugosa lipase in catalyzing the synthesis of ethyl butyrate, demonstrating the compound’s role in biocatalytic processes and its potential for industrial application in flavor and fragrance production (Pires-Cabral et al., 2010).
properties
IUPAC Name |
ethyl 4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c1-2-19-12(18)8-7-11(17)9-5-3-4-6-10(9)13(14,15)16/h3-6H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTGGHVEXWIYMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645729 |
Source


|
| Record name | Ethyl 4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898777-67-8 |
Source


|
| Record name | Ethyl γ-oxo-2-(trifluoromethyl)benzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

